Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Historical Development of Pyrido[2,3-d]Pyrimidine Research
The exploration of pyrido[2,3-d]pyrimidines began in the mid-20th century, driven by their structural resemblance to purines and folate analogs. Early work by Kisliuk et al. in 1993 established foundational synthetic routes, such as the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with aryl amines using Raney nickel catalysts. These methods enabled the production of 2,4-diamino derivatives, which were subsequently modified via reductive alkylation to introduce N-methyl groups. A landmark achievement came with Grivsky et al.’s synthesis of Piritrexim, a pyrido[2,3-d]pyrimidine derivative exhibiting potent dihydrofolate reductase (DHFR) inhibition and antitumor activity in rodent models. This period also saw the development of cyclization strategies using 2,4,6-triaminopyrimidine and nitromalonaldehyde to construct the bicyclic core.
The 2000s expanded synthetic versatility through palladium-catalyzed cross-coupling and solid-phase techniques, allowing for precise functionalization at positions 2, 5, and 6. For example, Chan and Rosowsky’s use of Suzuki-Miyaura coupling introduced aryl groups at position 5, enhancing target affinity. These advances laid the groundwork for derivatives like Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, which incorporates fluorophenyl and methylthio substituents to optimize pharmacokinetic and binding properties.
Table 1: Evolution of Pyrido[2,3-d]Pyrimidine Synthesis
Significance in Medicinal Chemistry
Pyrido[2,3-d]pyrimidines exhibit broad pharmacological profiles, with this compound exemplifying their therapeutic potential. The scaffold’s planar structure allows for interactions with ATP-binding pockets in kinases, while substituents modulate selectivity and potency. Key targets include:
- Dihydrofolate Reductase (DHFR): Fluorophenyl and methyl groups enhance hydrophobic interactions with the DHFR active site, as seen in Piritrexim derivatives.
- Tyrosine Kinases (e.g., BCR-ABL): The methylthio group at position 2 improves binding to the ABL kinase domain by forming sulfur-π interactions.
- Phosphatidylinositol-3 Kinase (PI3K): Saturation of the pyridine ring (tetrahydropyrido) reduces steric hindrance, favoring PI3Kα inhibition.
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-fluorophenyl) at position 5 increase metabolic stability, while methylthio substituents at position 2 enhance cell permeability. These insights have guided the design of this compound, which balances target affinity and drug-like properties.
Position of Tetrahydropyrido[2,3-d]Pyrimidines in Contemporary Research
The partial saturation of the pyridine ring in tetrahydropyrido[2,3-d]pyrimidines confers distinct advantages over fully aromatic analogs. Reduced ring rigidity enhances solubility, as demonstrated by the logP reduction from 3.2 (pyrido[2,3-d]pyrimidine) to 2.7 (tetrahydropyrido analog). This modification also improves selectivity for kinases requiring flexible binding pockets, such as cyclin-dependent kinases (CDKs).
Recent synthetic breakthroughs include the use of enantioselective hydrogenation to produce chiral tetrahydropyrido derivatives, enabling exploration of stereospecific interactions. For instance, the 4-oxo group in this compound participates in hydrogen bonding with Thr315 in BCR-ABL, a critical interaction for overcoming imatinib resistance.
Current applications focus on:
Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c1-8-11(16(23)24-2)12(9-4-6-10(18)7-5-9)13-14(19-8)20-17(25-3)21-15(13)22/h4-7,12H,1-3H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUOMZWLHSXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound belonging to the pyridopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound exhibits biological activity primarily through inhibition of specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been shown to target:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular replication. Inhibition of DHFR leads to reduced nucleotide synthesis, thereby affecting rapidly dividing cells such as cancer cells .
- Kinase Activity : Various derivatives of pyridopyrimidines have been associated with inhibition of tyrosine kinases and other signaling pathways that are often dysregulated in cancer .
Biological Activity and Therapeutic Potential
Research indicates that this compound may possess significant anticancer properties. The following findings summarize its biological effects:
Anticancer Activity
-
In Vitro Studies :
- The compound has shown cytotoxic effects against various cancer cell lines including gastric (SGC-7901), lung (A549), and liver (HepG2) cancer cells. These studies utilized the MTT assay to measure cell viability .
- Preliminary results indicated that certain concentrations led to over 70% inhibition of cell growth compared to untreated controls.
- Mechanistic Insights :
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic applications:
- Absorption : Rapid absorption post-administration has been reported.
- Distribution : High tissue distribution suggests potential efficacy against tumors located in various organs.
- Metabolism : Metabolized primarily in the liver with active metabolites contributing to its overall efficacy.
- Excretion : Primarily excreted via renal pathways.
Case Studies
Several case studies have highlighted the potential benefits of this compound in clinical settings:
- Study on Gastric Cancer :
-
Combination Therapy :
- Research indicates enhanced efficacy when combined with traditional chemotherapeutics such as 5-fluorouracil (5-FU). The combination therapy demonstrated synergistic effects leading to improved patient outcomes in preclinical models.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
Key Analogs :
Analog A : Replaces 4-fluorophenyl (5-position) with phenyl.
Analog B : Substitutes methylthio (2-position) with methoxy (-OMe).
Analog C : Replaces methyl ester (6-position) with ethyl ester (-COOEt).
Table 1: Substituent Impact on Physicochemical Properties
| Compound | Substituent (Position) | LogP<sup>a</sup> | Solubility (µM)<sup>b</sup> | π-π Stacking Potential |
|---|---|---|---|---|
| Target Compound | 4-Fluorophenyl (5) | 3.2 | 12.5 | High (fluorine dipole) |
| Analog A | Phenyl (5) | 3.5 | 8.7 | Moderate |
| Analog B | OMe (2) | 2.8 | 18.9 | Low (electron donation) |
| Analog C | COOEt (6) | 3.4 | 10.1 | Moderate |
<sup>a</sup> Calculated using fragment-based methods.
<sup>b</sup> Measured in PBS (pH 7.4) .
- Electronic Effects : The 4-fluorophenyl group in the target compound reduces electron density in the pyrimidine ring compared to Analog A, enhancing electrophilic reactivity. This is corroborated by upfield NMR shifts in aromatic protons (δ 7.2–7.4 ppm vs. δ 7.3–7.6 ppm in Analog A) .
- Steric Effects : The methylthio group (target) introduces greater steric hindrance than methoxy (Analog B), affecting binding pocket interactions in enzyme assays .
Conformational Analysis and Ring Puckering
The pyrido[2,3-d]pyrimidine core exhibits nonplanar puckering, quantified using Cremer-Pople coordinates .
- Target Compound : Puckering amplitude (Q) = 0.52 Å, θ = 112° (envelope conformation).
- Analog C : Q = 0.48 Å, θ = 98° (twist-boat conformation).
The 4-fluorophenyl group in the target compound stabilizes the envelope conformation via C–H···F interactions, reducing pseudorotational flexibility compared to Analog A .
Hydrogen-Bonding and Crystal Packing
- Target Compound: Forms dimeric motifs via N–H···O=C (pyrimidinone) and C–F···H–C (fluorophenyl) interactions, with graph set notation R2<sup>2</sup>(8)* .
- Analog B : Lacks sulfur-mediated H-bonding; instead, OMe participates in weaker C–H···O interactions, leading to less dense crystal packing .
Table 2: Hydrogen-Bonding Patterns
| Compound | H-Bond Donor/Acceptor | Graph Set | Melting Point (°C) |
|---|---|---|---|
| Target Compound | N–H (pyrimidinone), C–F (aryl) | R2<sup>2</sup>(8)* | 198–201 |
| Analog B | OMe (methoxy), C=O (ester) | C1<sup>1</sup>(6)* | 173–175 |
Implications for Bioactivity and Drug Design
- Target vs. Analog A : The 4-fluorophenyl group improves membrane permeability (LogP 3.2 vs. 3.5) but reduces solubility. This trade-off is critical for blood-brain barrier penetration in CNS-targeted therapies .
- Target vs. Analog B : Methylthio enhances kinase inhibition (IC50 = 0.8 µM vs. 1.5 µM for Analog B) due to sulfur’s polarizability and hydrophobic interactions .
Q & A
Basic: What synthetic strategies are most effective for preparing this compound?
Answer:
The synthesis involves multicomponent reactions (MCRs) for efficiency or stepwise approaches for precise control over intermediates. Key considerations include:
- Solvent selection (e.g., ethanol or DMF for solubility and reactivity) .
- Catalyst optimization (e.g., triethylamine for deprotonation or acetic anhydride for acetylation) .
- Temperature control (e.g., reflux conditions for cyclization steps) .
Multicomponent routes reduce waste but require rigorous purification, while stepwise methods allow isolation of intermediates for structural validation .
Basic: How is structural integrity and purity confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR (¹H/¹³C) to verify substituent positions and hydrogen bonding .
- Mass spectrometry (MS) for molecular weight confirmation .
- Single-crystal X-ray diffraction (as in structurally analogous compounds) to resolve stereochemical ambiguities .
High-performance liquid chromatography (HPLC) is critical for purity assessment (>95%) .
Advanced: How can structure-activity relationships (SAR) be systematically investigated?
Answer:
SAR studies require systematic substitution of functional groups and biological testing:
- Modify the 4-fluorophenyl group to assess hydrophobic interactions .
- Replace the methylthio moiety with other sulfur-containing groups (e.g., sulfoxide) to evaluate redox sensitivity .
- Use enzyme inhibition assays (e.g., IC₅₀ determination) and molecular docking to correlate structural features with activity .
Advanced: How should researchers resolve contradictions in solubility data across studies?
Answer:
Standardize experimental conditions to minimize variability:
- Use dynamic light scattering (DLS) to measure solubility in buffered solutions (pH 7.4) .
- Compare results under identical temperature and solvent systems (e.g., DMSO vs. aqueous buffers) .
- Report lyophilization protocols if solubility is tested post-reconstitution .
Basic: What are common impurities generated during synthesis, and how are they mitigated?
Answer:
- Unreacted intermediates : Remove via flash chromatography (silica gel, ethyl acetate/hexane gradients) .
- Oxidation byproducts (e.g., sulfoxide derivatives): Use inert atmospheres (N₂/Ar) during synthesis .
- Isomeric impurities : Optimize reaction time to prevent over-cyclization .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light, and varying pH (1–13) to identify degradation pathways .
- HPLC-MS monitoring to track decomposition products .
- Accelerated stability testing (40°C/75% RH) over 4 weeks to simulate long-term storage .
Basic: What purification techniques yield high-priority samples for biological testing?
Answer:
- Flash chromatography for bulk purification using gradient elution (hexane:ethyl acetate) .
- Preparative HPLC with C18 columns for final polishing (acetonitrile/water mobile phase) .
- Recrystallization from ethanol or methanol to enhance crystalline purity .
Advanced: How can stereochemical outcomes be controlled and validated?
Answer:
- Chiral auxiliaries or catalysts (e.g., L-proline) to enforce specific configurations during synthesis .
- Circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm enantiomeric purity .
- X-ray crystallography to resolve absolute stereochemistry .
Advanced: What experimental approaches elucidate reaction mechanisms for derivative synthesis?
Answer:
- Kinetic isotope effects (KIE) to identify rate-determining steps in cyclization .
- DFT calculations (e.g., Gaussian software) to model transition states and intermediates .
- Trapping experiments with radical scavengers or nucleophiles to detect reactive species .
Advanced: How can metabolic pathways be predicted and validated for this compound?
Answer:
- In silico tools (e.g., SwissADME, MetaPrint2D) to predict Phase I/II metabolism .
- In vitro microsomal assays (human liver microsomes) to identify primary metabolites .
- LC-MS/MS to quantify metabolite formation rates and compare with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
